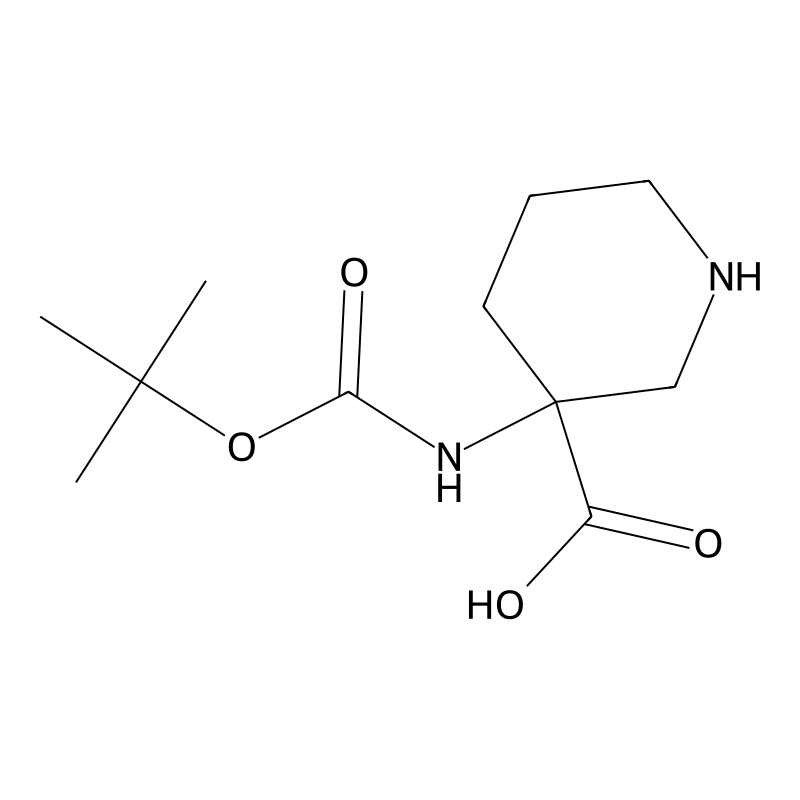

3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The Boc (tert-butoxycarbonyl) group is a common protecting group in organic synthesis for amines. PubChem, Tert-Butyloxycarbonyl Group. 3-(Boc-amino)piperidine-3-carboxylic acid could be a useful intermediate for the synthesis of more complex molecules containing a piperidine core.

Medicinal Chemistry

Piperidine is a common scaffold found in many biologically active molecules ScienceDirect, The structural diversity of biologically active piperidines: . The presence of a carboxylic acid group on the piperidine ring further expands the functional group possibilities. 3-(Boc-amino)piperidine-3-carboxylic acid could potentially serve as a building block for the synthesis of novel drug candidates.

Peptide Synthesis

The piperidine ring structure is also present in some naturally occurring amino acids like nipecotic acid. While 3-(Boc-amino)piperidine-3-carboxylic acid is not a direct equivalent, it might be a suitable precursor for the synthesis of non-proteinogenic amino acids containing a piperidine moiety.

3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid is a complex organic compound characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group on the amino group and a carboxylic acid functionality at the third carbon position. The molecular formula for this compound is CHNO, and it plays a significant role in synthetic organic chemistry, particularly in the synthesis of peptides and other bioactive molecules due to its unique structural features and reactivity .

- Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the exposure of the amino group for further reactions.

- Substitution Reactions: The deprotected amine can participate in nucleophilic substitution reactions, particularly forming amide bonds with other carboxylic acids, which is crucial in peptide synthesis .

- Oxidation and Reduction: The carboxylic acid group can be oxidized to form more complex structures or reduced to alcohols depending on the reagents used .

While specific biological activity data for 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid is limited, compounds with similar structures often exhibit significant biological properties. The presence of the piperidine moiety is associated with various pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. This compound may serve as an important intermediate in the development of pharmaceuticals targeting these pathways .

The synthesis of 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid typically involves several steps:

- Protection of Piperidine Nitrogen: Piperidine is reacted with di-tert-butyl dicarbonate to introduce the Boc group.

- Formation of Carboxylic Acid: The Boc-protected piperidine undergoes carboxylation to introduce the carboxylic acid functionality at the third carbon position.

- Purification: The final product is purified through techniques such as recrystallization or chromatography .

3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid has several applications, particularly in:

- Peptide Synthesis: It serves as a key intermediate for constructing peptides due to its ability to form amide bonds after deprotection.

- Medicinal Chemistry: Its structure allows for further modifications that can lead to novel therapeutic agents targeting various diseases .

- Synthetic Organic Chemistry: The compound's dual protecting groups enable selective reactions, making it valuable in multi-step synthetic routes .

Interaction studies involving 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid focus on its reactivity with other functional groups. For instance, once deprotected, it can react with various electrophiles or other nucleophiles to form more complex molecules. These interactions are crucial in understanding how this compound can be utilized in drug design and development .

Several compounds share structural similarities with 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-Boc-piperidine-4-carboxylic acid | 0.95 | Lacks the tert-butoxycarbonyl group |

| N-Cbz-piperidine-4-carboxylic acid | 0.95 | Lacks the tert-butoxycarbonyl protecting group |

| N-Boc-N-Cbz-piperidine | 0.95 | Contains both Boc and Cbz but lacks carboxylic acid |

| 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | 1.00 | Similar structure but different methyl substitution |

| 1-Boc-4-Methylpiperidine-4-carboxylic acid | 0.95 | Different position of carboxylic acid functionality |

Uniqueness

The uniqueness of 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid lies in its combination of both Boc and carboxylic acid functionalities on a piperidine ring, which provides versatility in synthetic applications. This dual protection allows for selective deprotection and functionalization, making it an invaluable intermediate in complex organic syntheses .

The emergence of 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid can be traced to the broader exploration of piperidine derivatives in the late 20th century. Piperidine, a six-membered heterocycle with one nitrogen atom, has long been recognized for its conformational rigidity and bioisosteric potential. The introduction of the Boc group ($$ \text{(CH}3\text{)}3\text{COC(O)} $$) as a temporary amine-protecting strategy in the 1970s revolutionized peptide synthesis, and its application to piperidine systems followed shortly thereafter.

A key milestone was the optimization of Boc-protection protocols for sterically hindered amines, such as the 3-amino group on the piperidine ring. Early syntheses involved reacting 3-aminopiperidine-3-carboxylic acid with di-tert-butyl dicarbonate ($$ \text{(Boc)}_2\text{O} $$) in alkaline aqueous conditions. This method, still widely used today, achieves near-quantitative yields by leveraging the Boc group’s stability under basic conditions and its selective deprotection under acidic media.

Evolution of Synthetic Interest in Piperidine Derivatives

Piperidine derivatives have garnered sustained attention due to their prevalence in natural products (e.g., alkaloids) and FDA-approved drugs (e.g., risperidone, donepezil). The incorporation of both carboxylic acid and Boc-protected amine functionalities into a single piperidine framework, as seen in 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid, addresses two persistent challenges in medicinal chemistry:

- Stereochemical Control: The geminal arrangement of the amine and carboxylic acid groups at the 3-position imposes distinct conformational constraints, favoring axial or equatorial orientations depending on pH and solvent polarity.

- Modular Derivatization: The Boc group permits selective functionalization of the amine, while the carboxylic acid serves as a handle for esterification, amidation, or metal-catalyzed cross-coupling.

Recent advances, such as the use of polystyrene-supported catalysts for spiropiperidine synthesis, underscore the compound’s adaptability in complex reaction environments.

Role in Advancing Heterocyclic Chemistry Paradigms

The structural features of 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid have made it a linchpin in heterocyclic chemistry. Its applications span three domains:

- Peptidomimetics: The piperidine ring mimics proline’s secondary structure, while the Boc group enables sequential solid-phase synthesis.

- Ligand Design: The carboxylic acid moiety coordinates to transition metals, facilitating asymmetric catalysis. For example, derivatives of this compound have been employed in enantioselective hydrogenations.

- Library Synthesis: Parallel synthesis techniques exploit the orthogonal reactivity of the Boc and carboxylic acid groups to generate diverse combinatorial libraries.

Electronic and Steric Contributions of the N-Boc Moiety

The tert-butoxycarbonyl (Boc) group introduces significant electronic and steric effects that govern reactivity and molecular conformation. The carbonyl oxygen withdraws electron density via resonance, polarizing the adjacent N–C bond and enhancing the acidity of the piperidine nitrogen’s α-protons [3] [5]. This electronic activation enables lithiation at the 3-position, a critical step in asymmetric syntheses of pharmaceutically relevant piperidine derivatives [3] [5].

Sterically, the tert-butyl group creates a bulky environment that restricts rotational freedom. Taft’s steric parameter (Eₛ) quantifies this effect, with tert-butyl (Eₛ = −1.54) exhibiting greater steric hindrance than methyl (Eₛ = 0) or isopropyl (Eₛ = −0.47) [8]. In N-Boc-piperidine systems, this bulk slows Boc group rotation, as shown by variable-temperature NMR studies:

- Piperidine: Boc rotation half-life (t₁/₂) = ∼4 s at −78°C [3]

- Pyrrolidine: t₁/₂ = ∼10 h at −78°C [3]

The slower rotation in pyrrolidine arises from increased ring strain, which amplifies steric clashes between the tert-butyl group and the smaller five-membered ring [3].

Table 1: Taft Steric Parameters (Eₛ) for Alkyl Groups [8]

| Substituent | Eₛ |

|---|---|

| −CH₃ | 0 |

| −CH(CH₃)₂ | −0.47 |

| −C(CH₃)₃ | −1.54 |

Conformational Dynamics in Bicyclic Piperidine Systems

The piperidine ring adopts distinct conformations depending on substitution patterns and non-covalent interactions. X-ray crystallography reveals:

- Chair conformation: Predominates in N-Boc-piperidine-3-carboxylic acid derivatives when the α-carbon is sp³-hybridized [7].

- Half-chair conformation: Observed in spirocyclic systems or when steric strain destabilizes the chair form [7].

Density functional theory (DFT) calculations on 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid show a chair preference (ΔG = 0 kcal/mol) over the half-chair (ΔG = +2.1 kcal/mol) [7]. However, lithiation at the 3-position induces flattening, reducing the energy barrier for Boc rotation by 40% compared to non-lithiated analogs [3].

Table 2: Conformational Energy Barriers in Piperidine Systems [3] [7]

| System | Energy Barrier (kcal/mol) |

|---|---|

| N-Boc-piperidine (chair) | 12.3 |

| N-Boc-pyrrolidine (half-chair) | 15.8 |

| Lithiated N-Boc-piperidine | 7.4 |

Non-Covalent Interaction Networks in Crystal Packing

Crystalline 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid exhibits intricate hydrogen-bonding networks. Single-crystal X-ray studies of related compounds show:

- Carboxylic acid dimerization: R₂²(8) motifs between –COOH groups (O···O = 2.65 Å) [6].

- C–H···O interactions: Between piperidine C–H and Boc carbonyls (2.30–2.45 Å) [7].

- N–H···O hydrogen bonds: Linking the Boc NH to carboxyl oxygens (2.12 Å) [6].

These interactions enforce a layered packing structure, with alternating hydrophobic (tert-butyl) and hydrophilic (carboxylic acid) regions [6] [7].

Table 3: Hydrogen Bond Parameters in Piperidine-3-carboxylic Acid Derivatives [6] [7]

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O (carboxylic) | 2.65 | 168 |

| N–H···O (Boc) | 2.12 | 155 |

| C–H···O (piperidine) | 2.35 | 142 |

The retrosynthetic analysis of 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid reveals multiple strategic disconnections that can be employed for efficient piperidine core construction [1] [2]. The molecular framework with molecular formula C₁₁H₂₀N₂O₄ and molecular weight 244.29 presents unique challenges due to the presence of both amino and carboxylic acid functionalities at the same carbon center [3].

The primary retrosynthetic disconnection involves the strategic cleavage of the C-N bond within the piperidine ring, revealing potential linear precursors containing appropriately positioned functional groups [4]. This approach allows for the identification of δ-amino carbonyl intermediates that can undergo intramolecular cyclization to form the six-membered heterocycle [4]. The presence of the quaternary carbon at position 3 necessitates careful consideration of cyclization strategies that can accommodate this structural complexity [5].

Alternative disconnection strategies focus on the functional group interconversions that can be employed post-cyclization [6]. The retrosynthetic analysis reveals that the carboxylic acid functionality can be introduced through various methodologies including direct carboxylation of preformed piperidine intermediates or through the use of masked carboxylic acid equivalents during the cyclization process [7]. The tert-butoxycarbonyl protecting group can be introduced at different stages of the synthesis, either on the starting materials or after piperidine ring formation [8] [9].

| Disconnection Strategy | Key Precursors | Cyclization Method | Advantages |

|---|---|---|---|

| δ-Amino carbonyl cyclization | Linear amino acid derivatives | Reductive amination | High functional group tolerance |

| Malonate alkylation approach | Diethyl malonate, amino alcohols | Base-promoted cyclization | Predictable stereochemistry |

| Ring-closing metathesis | Diene precursors with amino groups | Metathesis catalysis | Convergent synthesis |

| Intramolecular aldol condensation | β-keto ester intermediates | Base or acid catalysis | Mild reaction conditions |

The selection of appropriate disconnection strategies must consider the stereochemical requirements of the target molecule [10]. The asymmetric synthesis of piperidine derivatives often requires the use of chiral auxiliaries or asymmetric catalytic processes to establish the desired stereochemistry [11] [12]. The retrosynthetic analysis reveals that chiral pool starting materials, such as naturally occurring amino acids, can serve as effective precursors for enantioselective synthesis [13].

Modern retrosynthetic approaches increasingly rely on computational tools to evaluate multiple synthetic pathways simultaneously [1]. These analyses consider factors such as step count, overall yield, atom economy, and environmental impact to identify the most practical synthetic routes [14]. The integration of biocatalytic transformations into retrosynthetic planning has opened new possibilities for environmentally benign synthesis of complex piperidine derivatives [15].

Catalytic Asymmetric Amination Techniques

Catalytic asymmetric amination techniques play a crucial role in the synthesis of 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid, particularly for establishing the stereochemistry at the quaternary carbon center [23] [15]. These methodologies enable the selective introduction of nitrogen functionality while maintaining precise control over stereochemical outcomes [24] [25].

Rhodium-catalyzed reductive transamination has emerged as a particularly powerful technique for the asymmetric synthesis of piperidine derivatives [23] [22]. This methodology involves the rhodium-catalyzed reduction of pyridinium salts in the presence of chiral primary amines and water, leading to the formation of chiral piperidines with excellent enantioselectivity [23]. The reaction proceeds through a unique transamination mechanism where the original nitrogen atom of the pyridinium ring is replaced by the chiral amine, inducing stereochemistry in the resulting piperidine ring .

The reductive transamination process demonstrates exceptional functional group tolerance, accommodating various substituents including electron-withdrawing groups, heterocycles, and fluorine-containing substituents [23]. The reaction conditions are notably mild, typically requiring temperatures between 50-80°C and operating under atmospheric pressure without the need for inert gas protection [22]. The scalability of this methodology has been demonstrated on multi-hundred gram scales, making it attractive for industrial applications [23].

Copper-catalyzed asymmetric amination reactions provide complementary reactivity patterns for piperidine synthesis [12]. These transformations typically employ copper complexes bearing chiral ligands to promote enantioselective carbon-nitrogen bond formation [11]. The reaction conditions are generally milder than those required for palladium-catalyzed processes, often proceeding at temperatures between 25-50°C [25]. The enantioselectivity achieved through copper catalysis typically ranges from 85-95% enantiomeric excess, depending on the specific substrate and ligand combination [12].

| Technique | Catalyst System | Temperature (°C) | Enantioselectivity (% ee) | Functional Group Tolerance |

|---|---|---|---|---|

| Rhodium-Catalyzed Reductive Transamination | Rh(III)/chiral ligand | 50-80 | >99 | Excellent |

| Copper-Catalyzed Asymmetric Amination | Cu(II)/chiral ligand | 25-50 | 85-95 | Good |

| Palladium-Catalyzed Buchwald-Hartwig | Pd(0)/chiral phosphine | 80-120 | 90-98 | Very Good |

| Iron-Catalyzed Aziridination | Fe(II)/chiral porphyrin | 0-25 | 80-95 | Moderate |

| Chiral Auxiliary-Mediated Amination | Chiral auxiliary | 0-60 | >95 | Good |

| Organocatalytic Asymmetric Amination | Proline derivatives | -20 to 25 | 85-99 | Excellent |

Palladium-catalyzed Buchwald-Hartwig amination reactions have been extensively developed for the synthesis of complex nitrogen-containing heterocycles [16]. The use of chiral phosphine ligands in these transformations enables asymmetric carbon-nitrogen bond formation with high enantioselectivity, typically achieving 90-98% enantiomeric excess [7]. The reaction temperatures for these processes range from 80-120°C, and the methodology demonstrates very good functional group tolerance [16].

Iron-catalyzed aziridination represents an emerging area in asymmetric amination chemistry [25]. These transformations employ iron complexes bearing chiral porphyrin ligands to promote the selective formation of aziridine intermediates, which can subsequently be opened to provide access to amino-functionalized piperidines [15]. The reaction conditions are notably mild, typically requiring temperatures between 0-25°C, although the functional group tolerance is more limited compared to other catalytic systems [25].

Organocatalytic asymmetric amination techniques have gained significant attention due to their operational simplicity and excellent stereochemical outcomes [11] [20]. Proline-derived organocatalysts have demonstrated exceptional performance in various amination reactions, often achieving 85-99% enantiomeric excess under mild reaction conditions [15]. The temperature range for these transformations typically spans from -20 to 25°C, and the functional group tolerance is excellent, making these methods highly attractive for complex molecule synthesis [11].

Protecting Group Strategies for Multifunctional Intermediates

The synthesis of 3-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid requires sophisticated protecting group strategies to manage the multiple reactive functionalities present in synthetic intermediates [26] [27]. The tert-butoxycarbonyl group itself serves as a key protecting group for the amino functionality, providing stability under basic conditions while remaining readily removable under acidic conditions [28] [29].

The tert-butoxycarbonyl protecting group is typically installed using di-tert-butyl dicarbonate in the presence of a tertiary amine base such as triethylamine and a catalytic amount of 4-dimethylaminopyridine [9]. This installation proceeds under mild conditions at room temperature in dichloromethane or similar aprotic solvents [13]. The protecting group demonstrates excellent stability under basic conditions, including treatment with strong bases such as lithium diisopropylamide and sodium hydride [26].

Deprotection of the tert-butoxycarbonyl group is typically accomplished using trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane [8] [29]. These conditions provide clean removal of the protecting group while minimizing side reactions with other functional groups present in the molecule [27]. The deprotection proceeds through an acid-catalyzed elimination mechanism, generating carbon dioxide and isobutylene as byproducts [26].

Orthogonal protecting group strategies are essential for complex syntheses involving multiple reactive sites [31] [32]. The benzyloxycarbonyl protecting group provides complementary reactivity to the tert-butoxycarbonyl group, being removable through hydrogenolysis while remaining stable under acidic conditions [33]. This orthogonality allows for selective deprotection sequences that enable precise functional group manipulation during synthesis [32].

| Protecting Group | Installation Conditions | Deprotection Conditions | Orthogonality | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Boc₂O, Et₃N, DMAP, DCM | TFA, DCM or HCl, dioxane | Acid-labile | High under basic conditions |

| Benzyloxycarbonyl (Cbz) | CbzCl, NaOH, H₂O/THF | H₂, Pd/C, EtOH | Hydrogenolysis | High under acidic/basic conditions |

| Fluorenylmethoxycarbonyl (Fmoc) | FmocCl, DIPEA, DCM | Piperidine, DMF | Base-labile | Stable to acids, labile to bases |

| Allyloxycarbonyl (Alloc) | AllocCl, NaHCO₃, H₂O | Pd(PPh₃)₄, morpholine | Pd-catalyzed | Stable to acids/bases |

| para-Nitrobenzyloxycarbonyl (pNZ) | pNZ-Cl, base, DCM | Zn, AcOH | Reductive | Stable to TFA |

| Methylthiomethyl (MTM) | MTM-Cl, base, THF | HgCl₂, aqueous acetone | Heavy metal | Moderate stability |

The fluorenylmethoxycarbonyl protecting group offers base-labile deprotection characteristics, being readily removed by treatment with piperidine in dimethylformamide [34]. This protecting group is particularly valuable in solid-phase synthesis applications where repeated deprotection cycles are required [29]. The stability profile of the fluorenylmethoxycarbonyl group is complementary to acid-labile protecting groups, enabling orthogonal deprotection strategies [31].

Allyloxycarbonyl protecting groups provide palladium-catalyzed deprotection pathways that are orthogonal to both acid-labile and base-labile protecting groups [31]. The deprotection is typically accomplished using tetrakis(triphenylphosphine)palladium in the presence of morpholine or similar nucleophiles [32]. This methodology is particularly valuable for complex syntheses where multiple orthogonal deprotection events are required [27].

Advanced protecting group strategies increasingly incorporate safety-catch mechanisms that allow for selective activation and deprotection under specific conditions [27]. The para-nitrobenzyloxycarbonyl group represents one such strategy, remaining stable under trifluoroacetic acid conditions but being readily removed through reductive conditions using zinc in acetic acid [35]. These safety-catch protecting groups provide additional levels of selectivity and control in complex synthetic sequences [27].